4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid

Cannabinoid receptor pharmacology Structure-activity relationship Regioisomer selectivity

4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid (C19H20N2O5S, MW 388.4 g/mol) is a synthetic aminobenzoic acid derivative that integrates a meta-piperidin-1-ylsulfonylbenzoyl pharmacophore linked via an amide bridge to a para-benzoic acid moiety. The compound serves as a versatile scaffold in medicinal chemistry, with published activity across multiple target classes including cannabinoid receptors, dihydrofolate reductase (DHFR), and carbonic anhydrase isoforms.

Molecular Formula C19H20N2O5S
Molecular Weight 388.4 g/mol
Cat. No. B3567792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid
Molecular FormulaC19H20N2O5S
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C19H20N2O5S/c22-18(20-16-9-7-14(8-10-16)19(23)24)15-5-4-6-17(13-15)27(25,26)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22)(H,23,24)
InChIKeyXZKWRAWHRSVFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid – Core Chemotype, Procurement Identity, and Comparative Positioning


4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid (C19H20N2O5S, MW 388.4 g/mol) is a synthetic aminobenzoic acid derivative that integrates a meta-piperidin-1-ylsulfonylbenzoyl pharmacophore linked via an amide bridge to a para-benzoic acid moiety . The compound serves as a versatile scaffold in medicinal chemistry, with published activity across multiple target classes including cannabinoid receptors, dihydrofolate reductase (DHFR), and carbonic anhydrase isoforms [1]. Unlike the p-nitrobenzoate microtubule inhibitor IMB5046 (CAS 1001571-08-9) that shares the identical molecular formula but a divergent core structure, the target compound retains a free carboxylic acid handle that enables direct conjugation, salt formation, or solid-support immobilization without ester hydrolysis steps [2].

Why 4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid Cannot Be Simply Replaced by In-Class Analogs


The piperidin-1-ylsulfonylbenzoyl-amino-benzoic acid chemotype exhibits steep structure–activity relationships (SAR) wherein regioisomeric sulfonyl placement (meta vs. para), N-aryl substitution state, and the presence or absence of a free carboxylic acid group dictate target engagement, selectivity, and synthetic downstream utility [1]. For instance, moving the sulfonyl group from the 3-position to the 4-position on the benzoyl ring, or shifting the benzoic acid attachment from para- to meta-aminobenzoic acid, yields compounds with fundamentally different cannabinoid receptor subtype selectivity profiles [2]. Similarly, esterification of the carboxylic acid abolishes the key differentiation handle required for bioconjugation, surface attachment, or late-stage salt diversification that procurement teams value in this scaffold [1]. These SAR discontinuities mean that generic substitution within this class risks not only altered potency but complete loss of the desired target engagement or synthetic utility.

Head-to-Head Quantitative Differentiation of 4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid Against Closest Analogs


Regioisomeric Sulfonyl Positioning Drives CB Receptor Subtype Selectivity: 3-Sulfonyl vs. 4-Sulfonyl Benzamides

In the arylsulfonamide benzamide chemotype, the position of the piperidin-1-ylsulfonyl group on the benzoyl ring dictates cannabinoid receptor subtype selectivity. Compounds bearing a 3-(piperidin-1-ylsulfonyl)benzoyl scaffold exhibit nanomolar agonist activity at the human CB2 receptor, while the corresponding 4-sulfonyl regioisomers show markedly reduced or absent CB2 engagement in the same assay format [1]. The target compound, 4-[(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid, contains the 3-sulfonyl (meta) configuration that is structurally congruent with the active CB2 pharmacophore. Close analogs with the 4-sulfonyl substitution—such as 3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid—do not recapitulate this CB2 activity profile [2].

Cannabinoid receptor pharmacology Structure-activity relationship Regioisomer selectivity

Free Carboxylic Acid Enables Direct Conjugation: Target Compound vs. Ester Prodrugs and IMB5046

The target compound bears a free para-benzoic acid group that distinguishes it from the CB1 agonist lead 'piperidinyl-sulfonyl benzoic ester 1' reported by Lambeng et al. [1] and from the nitrobenzoate microtubule inhibitor IMB5046 [2]. The ester analog (compound 1) requires saponification prior to any amide coupling, biotinylation, or solid-support immobilization, adding a synthetic step that can reduce overall yield and introduce hydrolysis-related degradation products. The free acid form of the target compound allows direct activation (e.g., HATU/DIPEA, EDCI/HOBt) for one-step conjugation to amine-containing payloads, fluorescent reporters, or affinity matrices without deprotection [1].

Chemical probe development Bioconjugation chemistry Medicinal chemistry workflow

Differentiated Pharmacological Fingerprint: CB2 Agonism vs. CB1 Agonism vs. Tubulin Inhibition

Within the C19H20N2O5S molecular formula space, three structurally distinct chemotypes target entirely different protein families. The target compound's 3-(piperidin-1-ylsulfonyl)benzoyl-amino-benzoic acid scaffold is congruent with cannabinoid CB2 receptor agonism (EC50 = 4–139 nM for closely matched benzamide analogs) [1]. In contrast, the 4-sulfonyl regioisomer series disclosed by Lambeng et al. acts as a CB1 receptor agonist (nanomolar affinity, full agonist profile) [2], while the nitrobenzoate IMB5046 binds the colchicine site of tubulin and inhibits microtubule polymerization (IC50 = 37–426 nM across tumor cell lines) [3]. These three compounds—all sharing C19H20N2O5S—are not functionally interchangeable: selecting the incorrect chemotype would direct a research program toward an entirely unintended target biology.

Target selectivity profiling Cannabinoid receptor Microtubule inhibitor Off-target risk

Para-Aminobenzoic Acid (PABA) Attachment Point: Target Compound vs. Meta-ABA Regioisomer

The target compound features the benzoic acid functionality at the para position of the aniline ring (4-aminobenzoic acid, PABA), while a closely related analog—3-[(3-piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid—positions the carboxylic acid at the meta position . The para-ABA (PABA) substructure is the cognate substrate recognition element for dihydrofolate reductase (DHFR) and the p-aminobenzoate binding site in folate biosynthesis enzymes, a feature leveraged in antibacterial sulfonamide drug design [1]. The meta-ABA regioisomer lacks this precise spatial match with the PABA recognition pocket, which is expected to alter both enzyme inhibitory activity and antibacterial selectivity profiles when these compounds are used as DHFR inhibitor scaffolds [1].

Regioisomer differentiation DHFR inhibition Synthetic intermediate quality

Recommended Procurement and Deployment Scenarios for 4-[(3-Piperidin-1-ylsulfonylbenzoyl)amino]benzoic acid


Cannabinoid CB2 Receptor Agonist Tool Compound and Radioligand Precursor Development

The 3-(piperidin-1-ylsulfonyl)benzamide chemotype, to which the target compound belongs, has demonstrated potent human CB2 receptor agonist activity with EC50 values as low as 4 nM in [35S]-GTPγS binding assays [1]. The free para-benzoic acid handle enables direct conjugation to fluorophores, biotin, or a solid support for pull-down and target-engagement studies. Research groups investigating CB2-mediated pathways in neuroinflammation, immunomodulation, or pain should procure the 3-sulfonyl (meta) regioisomer specifically, as the 4-sulfonyl regioisomer exhibits CB1 rather than CB2 selectivity [2].

DHFR-Targeted Antibacterial or Anticancer Probe Synthesis Using the PABA Scaffold

The para-aminobenzoic acid (PABA) substructure of the target compound positions it as a rationally designed scaffold for dihydrofolate reductase (DHFR) inhibitor development, as PABA is the native substrate recognition element for this enzyme family [1]. The sulfonamide moiety provides a zinc-binding or anion-binding pharmacophoric element compatible with DHFR active-site engagement [1]. The free carboxylic acid allows one-step amidation to generate focused libraries exploring the PABA binding pocket. The 4-substituted (para) benzoic acid regioisomer should be specified in procurement, not the 3-substituted (meta) isomer, to maintain proper geometry for PABA-site complementarity [1].

Chemical Probe Immobilization and Affinity Chromatography Resin Preparation

Unlike the ester analog published as compound 1 by Lambeng et al. [2] or the nitrobenzoate IMB5046 [1], the target compound's free carboxylic acid enables direct, one-step immobilization onto amine-functionalized agarose or magnetic beads using standard carbodiimide coupling chemistry (EDCI/NHS or HATU/DIPEA). This eliminates the ester deprotection step that would otherwise be required for ester-containing analogs [2]. Procurement groups supporting chemical biology core facilities or target-ID campaigns should select the free acid form specifically to minimize synthesis steps and maximize coupling efficiency.

Structure-Activity Relationship (SAR) Expansion via Late-Stage Diversification at the Carboxylic Acid

The target compound serves as a modular intermediate for generating focused libraries through amide coupling or esterification at the para-benzoic acid position. Given the steep SAR observed for N-substitution within the 3-(piperidin-1-ylsulfonyl)benzamide class—where quinolin-8-yl (EC50 = 4 nM) vs. phenyl (EC50 = 139 nM) substitution at the amide nitrogen yields a >30-fold difference in CB2 potency [1] —medicinal chemistry teams can use the target compound as a common advanced intermediate for systematic exploration of the amide exit vector without repeating the sulfonamide-forming steps. This positional and functional group identity is not available from the 4-sulfonyl regioisomer or the ester prodrug forms [2].

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